2-Butyl-3-(3-methylphenyl)quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butyl-3-(3-methylphenyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one typically involves the condensation of appropriate anilines with anthranilic acid derivatives, followed by cyclization. One common method involves the reaction of 3-methylbenzylamine with 2-butyl-4-chloroquinazoline under reflux conditions in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution and subsequent cyclization.

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Butyl-3-(3-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

2-Butyl-3-(3-methylphenyl)quinazolin-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.

Medicine: Research has shown its potential as an anti-inflammatory and analgesic agent.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that quinazolinone derivatives can bind to bacterial quorum sensing regulators, inhibiting biofilm formation and reducing bacterial virulence .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylquinazolin-4-one: Known for its antioxidant properties.

2-(2,3-Dihydroxyphenyl)quinazolin-4-one: Exhibits potent metal-chelating properties.

2-(4-Trifluoromethylphenyl)quinazolin-4-one: Demonstrates significant anti-inflammatory activity.

Uniqueness

2-Butyl-3-(3-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its butyl and 3-methylphenyl substituents contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, enhancing its efficacy in various applications.

Actividad Biológica

2-Butyl-3-(3-methylphenyl)quinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR).

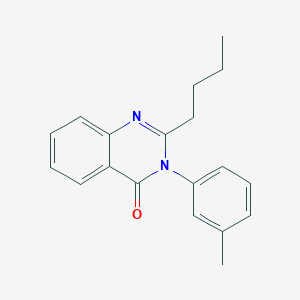

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a quinazolinone core with butyl and methylphenyl substituents that influence its biological activity.

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA), it was found that certain modifications to the quinazolinone structure enhanced their efficacy. For instance, compounds with specific substituents demonstrated improved minimum inhibitory concentration (MIC) values, indicating stronger antibacterial activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 12.5 | Moderate |

| Compound A | 6.25 | Strong |

| Compound B | 25.0 | Weak |

Anti-inflammatory Properties

Quinazolinones have also been investigated for their anti-inflammatory effects. A study highlighted the anti-inflammatory potential of various derivatives, including quinazolinones that showed efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes .

Analgesic Effects

In terms of analgesic activity, compounds derived from the quinazolinone scaffold have been shown to alleviate pain in animal models. The analgesic activity of this compound has been assessed through formalin-induced pain models, demonstrating significant pain relief compared to control groups .

Case Studies

-

SARS-CoV-2 Mpro Inhibition :

A recent study identified quinazolinone derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). The compound exhibited competitive inhibition with an IC50 value suggesting promising antiviral activity .Compound IC50 (µM) Remarks This compound 1.372 ± 0.047 Comparable to baicalein Baicalein 0.966 ± 0.065 Reference compound -

Anticancer Activity :

Quinazolinones are being explored for their anticancer properties, particularly through targeting epidermal growth factor receptors (EGFR). Studies indicate that modifications at specific positions on the quinazolinone ring can enhance cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is heavily influenced by their structural components. Substituents at the C2 and N3 positions have been shown to modulate potency against different biological targets.

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| C2 | Alkyl groups | Increased lipophilicity and potential bioavailability |

| N3 | Aromatic groups | Enhanced binding affinity for target proteins |

Propiedades

IUPAC Name |

2-butyl-3-(3-methylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-3-4-12-18-20-17-11-6-5-10-16(17)19(22)21(18)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJSZTOZNQJGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.